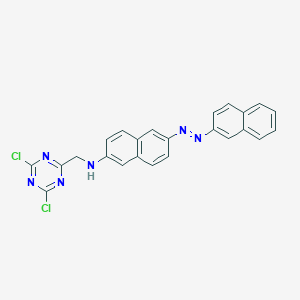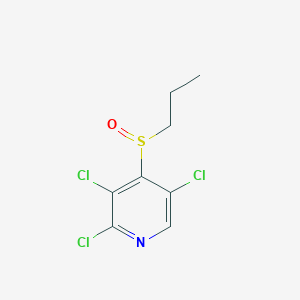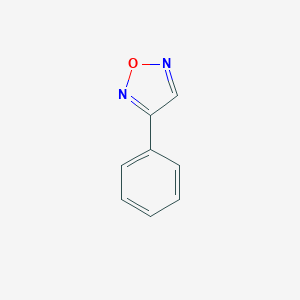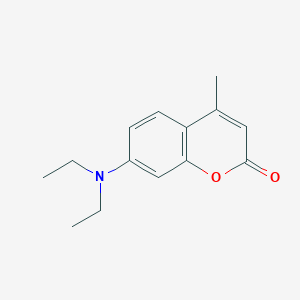
Methyl-D-xylofuranoside
Overview
Description
Methyl-D-xylofuranoside is a furanose derivative of D-xylose, a pentose sugar It is a methyl glycoside where the hydroxyl group at the anomeric carbon of D-xylose is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-D-xylofuranoside can be synthesized from D-xylose through a glycosylation reaction. One common method involves the reaction of D-xylose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and acid catalysts, with optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium methoxide can lead to the formation of different glycosides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products:
Oxidation: Formation of this compound derivatives with carbonyl groups.
Reduction: Regeneration of hydroxyl groups, leading to the formation of reduced this compound.
Substitution: Formation of various glycosides depending on the nucleophile used.
Scientific Research Applications
Methyl-D-xylofuranoside has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of carbohydrate chemistry, particularly in understanding glycosidic bond formation and cleavage.
Biology: this compound serves as a substrate in enzymatic studies to investigate the activity of glycosidases and other carbohydrate-modifying enzymes.
Medicine: Research into its potential as a building block for the synthesis of bioactive compounds, including antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of methyl-D-xylofuranoside involves its interaction with specific enzymes and receptors in biological systems. As a glycoside, it can be hydrolyzed by glycosidases to release D-xylose and methanol. The released D-xylose can then enter metabolic pathways, such as the pentose phosphate pathway, contributing to cellular energy production and biosynthesis.
Comparison with Similar Compounds
Methyl-D-arabinofuranoside: Similar structure but differs in the configuration of the hydroxyl groups.
Methyl-D-ribofuranoside: Another furanose derivative with a different arrangement of hydroxyl groups.
Methyl-D-lyxofuranoside: Similar furanose structure but with a distinct stereochemistry.
Uniqueness: Methyl-D-xylofuranoside is unique due to its specific configuration and the presence of a methoxy group at the anomeric carbon. This configuration influences its reactivity and interaction with enzymes, making it a valuable compound for studying carbohydrate chemistry and enzymology.
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALRCAPFICWVAQ-IANNHFEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H](O1)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B84051.png)


![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)





